4-Chlorobenzofuro[3,2-d]pyrimidine
Overview
Description
4-Chlorobenzofuro[3,2-d]pyrimidine is a chemical compound with the CAS Number 39876-88-5 . It has a molecular weight of 204.62 . The IUPAC name for this compound is 4-chloro1benzofuro[3,2-d]pyrimidine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chlorobenzofuro[3,2-d]pyrimidine is 1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
As per the available data, 2-substituted 4-chlorobenzofuro pyrimidine reacts with hydrazine hydrate to give the corresponding hydrazides . Further treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone affords 4-pyrazolyl benzofuro pyrimidines .Physical And Chemical Properties Analysis
4-Chlorobenzofuro[3,2-d]pyrimidine is a solid at room temperature . It has a boiling point of 146°C . The compound has a molecular weight of 204.62 .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
4-Chlorobenzofuro[3,2-d]pyrimidine serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in medicinal chemistry and drug discovery. Its reactivity allows for the annellation of various systems onto pyrrolo[2,3-d]pyrimidines, facilitating the development of potential antibacterial agents. Specifically, the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from 4-chloropyrrolo[2,3-d]pyrimidines underscores the versatility of this compound in generating bioactive molecules for biological screening (Dave & Shah, 2002).
Regioselective Cross-Coupling Reactions
The compound also enables the development of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines through regioselective cross-coupling reactions. This innovative synthetic approach highlights the compound's role in creating bis-functionalized pyrimidine series with potential applications in pharmacology and material science. The selective functionalization achieved through this method opens avenues for the synthesis of complex molecules with precise structural attributes (Tikad et al., 2007).
Antimicrobial Activity
Research into pyrimidine derivatives, including those derived from 4-Chlorobenzofuro[3,2-d]pyrimidine, has shown promising antimicrobial activity. This application is significant in the search for new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance. The ability to synthesize novel pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showcases the potential of 4-Chlorobenzofuro[3,2-d]pyrimidine in contributing to the development of new antimicrobial strategies (Sayed et al., 2006).
Antiviral and Anticancer Research
The compound has been used in the synthesis of poly-substituted pyrimidine derivatives exhibiting significant antiviral activity, particularly against tobacco mosaic virus (TMV), highlighting its potential in agricultural and plant virus control. Additionally, some pyrido[3,4-d]pyrimidine derivatives synthesized from 4-Chlorobenzofuro[3,2-d]pyrimidine have shown selective activities against cancer cell lines, indicating their promise as anticancer agents. This research underscores the compound's relevance in developing therapeutic agents with specific biological activities (Wei, 2011; Wei & Malhotra, 2012).
Material Science Applications
Furthermore, 4-Chlorobenzofuro[3,2-d]pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, indicating their utility in optoelectronics and photonics. The exploration of thiopyrimidine derivatives for NLO applications reflects the growing interest in harnessing organic molecules for technological advancements in material sciences. The comparison between theoretical and experimental studies on NLO properties highlights the compound's potential in developing new materials for optical and electronic applications (Hussain et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHSRPOYMSBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346063 | |
Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzofuro[3,2-d]pyrimidine | |
CAS RN |
39876-88-5 | |
Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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